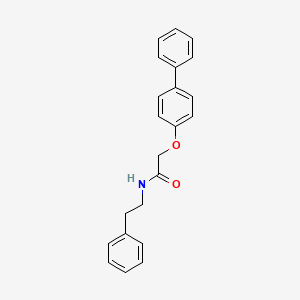

![molecular formula C14H14N2O2S B5555546 N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as o-aminobenzamides, involves palladium-catalyzed ortho-selective C-H oxidative carbonylation of N-substituted anilines with CO and primary amines, showcasing a methodology that might be applicable or adaptable for synthesizing N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide (Zhang et al., 2016). Such processes highlight the efficiency, selectivity, and atom economy desirable in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, is often elucidated through crystal structure determination, DFT, and Hirshfeld surface analysis, offering insights into the bond lengths, angles, and electronic properties that could be analogous to the structure of N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are demonstrated through their ability to undergo various chemical reactions, such as the metal-free synthesis of quinazoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2, indicating potential reactivity paths for N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide under atmospheric conditions (Zhang et al., 2023).

Physical Properties Analysis

The study of related compounds through spectroscopic methods, including 1H-NMR, UV-Vis, FT-IR, and FT-Raman, alongside X-ray crystallography, provides a comprehensive analysis of the physical properties such as molecular geometry, intermolecular interactions, and the presence of hydrogen bonds (Mphahlele et al., 2017).

Chemical Properties Analysis

The chemical properties of N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide can be inferred from studies on similar compounds, illustrating their reactivity, stability, and interaction with other molecules. For example, the synthesis and polymerization of related compounds reveal insights into reaction conditions, mechanisms, and potential applications in material science and pharmaceuticals (Oishi et al., 1993).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Chemical Synthesis : A study focused on the structural flexibility of chromium aminocarbene complexes, which share a thematic connection with the structural motifs of "N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide". These complexes, including those with 2-furyl substituents, were prepared and characterized, providing insight into the synthesis and structural properties of related compounds (Kvapilová et al., 2014).

X-Ray Crystallography and DFT Studies : The structural analysis of certain aminobenzamide derivatives was supported by X-ray crystallography and density functional theory (DFT) calculations. These studies highlighted the impact of hydrogen bonds in N-unsubstituted 2-aminobenzamides, revealing the significance of intramolecular and intermolecular hydrogen bonding in determining the structural characteristics of such compounds (Mphahlele et al., 2017).

Biological Activity and Applications

- Anticancer Activity : Indapamide derivatives, structurally related to "N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide", were synthesized and evaluated for their pro-apoptotic activity as anticancer agents. Among these, a specific compound demonstrated significant growth inhibition against melanoma cell lines, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Yılmaz et al., 2015).

Environmental and Catalytic Applications

- Adsorption and Removal Studies : Research on the removal of cationic dyes from aqueous media using modified activated carbon demonstrated the relevance of chemical modifications for environmental cleanup. Such studies underscore the potential utility of chemically modified compounds, including those similar to "N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide", in enhancing adsorption properties for environmental applications (Naushad et al., 2019).

Propiedades

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)13(17)16-14(19)15-9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTJSQVQVIRUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)